6-Fluoro Substitution Triples Activity in Compstatin Compared to Wild-Type and Other Analogs
In a direct head-to-head comparison within the 13-residue cyclic peptide compstatin, the incorporation of 6-fluoro-L-tryptophan resulted in a three-fold increase in biological activity relative to the wild-type sequence containing natural L-tryptophan [1]. This outcome was not general to all tryptophan modifications; under the same conditions, the incorporation of either 5-hydroxy-tryptophan or 7-aza-tryptophan rendered the compstatin analog less active than the wild-type form [1]. This demonstrates a unique and potent enhancement specific to the 6-fluoro regioisomer.
| Evidence Dimension | Biological Activity of Compstatin Analog |
|---|---|
| Target Compound Data | Activity increased three-fold |
| Comparator Or Baseline | Wild-type compstatin (contains L-tryptophan) |
| Quantified Difference | 3-fold increase |
| Conditions | In vitro, ELISA-based complement inhibition assay using expressed compstatin peptides [1] |
Why This Matters
This demonstrates a regiospecific potency enhancement unique to the 6-fluoro isomer, justifying its selection for developing peptide-based therapeutics like complement inhibitors.
- [1] Katragadda, M., et al. (2006). Expression of compstatin in Escherichia coli: incorporation of unnatural amino acids enhances its activity. Protein Expression and Purification, 47(1), 289-295. View Source
